molecular formula C16H18N2O2 B5244774 N-(2-nitro-1-phenylbutyl)aniline

N-(2-nitro-1-phenylbutyl)aniline

Cat. No.: B5244774
M. Wt: 270.33 g/mol
InChI Key: WRADNUIDLCNSHF-UHFFFAOYSA-N
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Description

N-(2-nitro-1-phenylbutyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a butyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitro-1-phenylbutyl)aniline typically involves the nitration of a suitable precursor followed by a series of reduction and substitution reactions. One common method involves the nitration of 1-phenylbutane to introduce the nitro group, followed by the reaction with aniline under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitro-1-phenylbutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like zinc dust (Zn) in the presence of hydrochloric acid (HCl).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-nitro-1-phenylbutyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

  • N-(2-nitro-1-phenylethyl)aniline
  • N-(2-nitro-1-phenylpropyl)aniline
  • N-(2-nitro-1-phenylbutyl)amine

Comparison: N-(2-nitro-1-phenylbutyl)aniline is unique due to its specific structural features, such as the length of the butyl chain and the position of the nitro group.

Properties

IUPAC Name

N-(2-nitro-1-phenylbutyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-15(18(19)20)16(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADNUIDLCNSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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